N1,N8-diacetylspermidine
Overview
Description
It consists of 11 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-acetamidopropylamino)butyl]acetamide involves the reaction of spermidine with acetic anhydride. The reaction typically occurs under mild conditions, with the acetic anhydride acting as both the acetylating agent and the solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-acetamidopropylamino)butyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The acetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amides, acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(3-acetamidopropylamino)butyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in polyamine metabolism and its potential effects on cellular processes.
Medicine: Research has explored its potential as an anticancer, anti-inflammatory, and analgesic agent.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[4-(3-acetamidopropylamino)butyl]acetamide involves its interaction with polyamine metabolic pathways. It acts as a substrate for enzymes involved in polyamine synthesis and degradation, influencing cellular functions such as growth, differentiation, and apoptosis. The compound’s effects are mediated through its binding to specific molecular targets, including enzymes and receptors involved in polyamine metabolism.
Comparison with Similar Compounds
Similar Compounds
N1-Acetylspermidine: Similar in structure but with only one acetyl group.
N8-Acetylspermidine: Another similar compound with a single acetyl group at a different position.
Spermidine: The parent compound without any acetyl groups.
Uniqueness
N-[4-(3-acetamidopropylamino)butyl]acetamide is unique due to its dual acetylation, which imparts distinct chemical and biological properties. This dual acetylation affects its reactivity and interaction with biological systems, making it a valuable compound for specific research applications.
Biological Activity
N1,N8-diacetylspermidine (DiAcSpd) is a polyamine derivative that has garnered attention for its biological activities, particularly in the context of cancer diagnostics and potential therapeutic applications. As a metabolite of spermidine, DiAcSpd plays significant roles in cellular processes such as proliferation, differentiation, and apoptosis. This article provides a detailed overview of the biological activity of DiAcSpd, supported by research findings, case studies, and data tables.
1. Role in Cancer Diagnostics
DiAcSpd has been identified as a potential biomarker for malignancies. Research indicates that its levels are significantly elevated in the urine of cancer patients compared to healthy individuals. For instance, a study demonstrated that more than 90% of healthy individuals had normal levels of DiAcSpd, whereas fewer than 10% of patients with urogenital malignancies showed similar results . This differential expression suggests that urinary DiAcSpd can serve as a diagnostic tool for distinguishing between benign conditions and malignancies.
Table 1: Urinary Levels of DiAcSpd in Healthy vs. Malignant Conditions
Condition | Normal Levels (%) | Elevated Levels (%) |
---|---|---|
Healthy Individuals | >90 | <10 |
Urogenital Malignancies | <10 | >90 |
DiAcSpd is involved in several cellular mechanisms that influence tumor biology:
- Cell Proliferation : Polyamines, including DiAcSpd, are essential for cell growth and division. They regulate gene expression and stabilize nucleic acids, which are crucial for cellular functions.
- Apoptosis : DiAcSpd has been implicated in apoptosis regulation. It influences pathways such as the PI3K/Akt/mTOR signaling pathway, which is vital for cell survival and proliferation .
3. Therapeutic Potential
Recent studies have explored the use of DiAcSpd in therapeutic contexts:
- Combination Therapies : In clinical trials, DiAcSpd's role as a prognostic indicator has been evaluated in combination with immunotherapy agents like pembrolizumab and anti-angiogenic drugs such as nintedanib. These combinations have shown promise in enhancing antitumor responses .
- Aptamer Development : The development of RNA aptamers targeting DiAcSpd has been investigated for potential diagnostic applications. These aptamers can selectively bind to DiAcSpd, facilitating its detection in biological samples .
Case Study 1: Diagnostic Utility in Urogenital Cancers
In a cohort study involving patients with urogenital cancers, researchers measured urinary levels of DiAcSpd before and after treatment. The findings indicated that successful treatment correlated with decreased levels of DiAcSpd, reinforcing its utility as a monitoring biomarker.
Case Study 2: Therapeutic Response to Combination Therapy
A clinical trial examining the combination of pembrolizumab and nintedanib reported changes in circulating levels of DiAcSpd associated with treatment efficacy. Patients exhibiting elevated DiAcSpd levels prior to therapy had improved outcomes compared to those with lower baseline levels .
Properties
IUPAC Name |
N-[4-(3-acetamidopropylamino)butyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-10(15)13-8-4-3-6-12-7-5-9-14-11(2)16/h12H,3-9H2,1-2H3,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCVMAZDKFQPHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCNCCCNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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